4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid
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Overview
Description
4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[86105,17011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid is a complex organic compound with a unique tetracyclic structure
Preparation Methods
The synthesis of 4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid involves multiple steps, typically starting with the preparation of the core tetracyclic structure. The synthetic routes often include cyclization reactions, followed by functional group modifications to introduce the benzyl and dimethyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Sodium borohydride and lithium aluminum hydride are often used to reduce specific functional groups within the compound.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
- 4-(15-ethyl-5-methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-9-yl)-3-(2-methyl-4-pyridinyl)butanoic acid
- 7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid lies in its specific tetracyclic structure and the presence of benzyl and dimethyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
87255-56-9 |
---|---|
Molecular Formula |
C28H30N2O5 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C24H26N2O.C4H4O4/c1-24(2)14-21-23-19(12-13-25(21)16-17-8-4-3-5-9-17)18-10-6-7-11-20(18)26(23)22(27)15-24;5-3(6)1-2-4(7)8/h3-11,21H,12-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DKLTYZPJXTYYOD-WLHGVMLRSA-N |
Isomeric SMILES |
CC1(CC2C3=C(CCN2CC4=CC=CC=C4)C5=CC=CC=C5N3C(=O)C1)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(CC2C3=C(CCN2CC4=CC=CC=C4)C5=CC=CC=C5N3C(=O)C1)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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